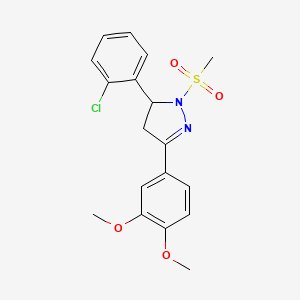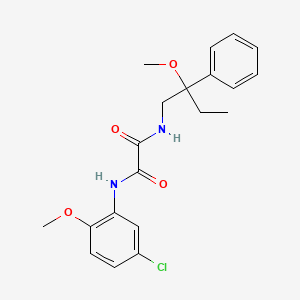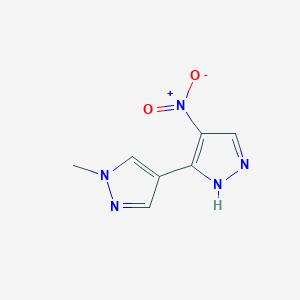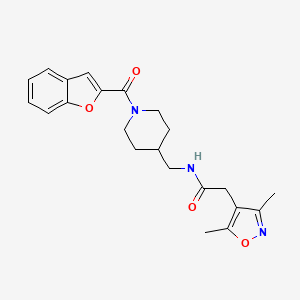![molecular formula C6H9F2N3O B2968982 3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine CAS No. 1855937-59-5](/img/structure/B2968982.png)
3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a difluoromethoxy group, a methyl group, and an amine group, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoromethoxy group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including radical, electrophilic, and nucleophilic difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the preparation of related compounds like pyroxasulfone involves the use of continuous flow methods to streamline the synthesis and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents for difluoromethylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation can yield various difluoromethylated pyrazole derivatives, while oxidation and reduction reactions can produce a range of oxidized and reduced products .
Applications De Recherche Scientifique
3-[(Difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, related compounds have been shown to inhibit mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), leading to antifungal activity . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethylated pyrazole derivatives, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
- Pyroxasulfone
- Trifluoromethylated pyrazoles
Uniqueness
3-[(Difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-(difluoromethoxymethyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c1-11-5(9)2-4(10-11)3-12-6(7)8/h2,6H,3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORZLZIQEPCRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)COC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2968899.png)
![1-{2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2968900.png)

![N-(4-acetylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2968903.png)


![3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2968907.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2968910.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2968912.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2968915.png)



![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)
